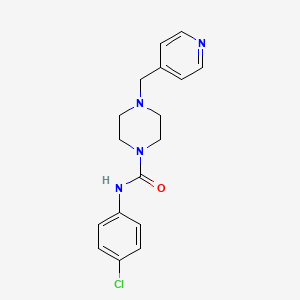![molecular formula C17H17N3OS B4732617 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol
Overview
Description
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol, also known as THZ1, is a small molecule inhibitor that selectively targets cyclin-dependent kinase 7 (CDK7) and CDK12. These kinases play a crucial role in transcriptional regulation, which makes them important targets for cancer therapy.
Mechanism of Action
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12 by binding to the ATP-binding pocket of these kinases. This prevents the phosphorylation of RNA polymerase II, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, with IC50 values ranging from 0.4 to 1.5 nM. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has also been shown to be effective in vivo, with significant tumor growth inhibition in mouse xenograft models. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is its selectivity for CDK7 and CDK12, which reduces the potential for off-target effects. However, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has a short half-life in vivo, which may limit its effectiveness as a cancer therapy. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol is also highly insoluble in water, which may limit its use in certain experimental settings.
Future Directions
For 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol research include the development of more potent analogs with improved pharmacokinetic properties. The combination of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of active research. The identification of biomarkers that predict response to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol treatment is another area of interest. Finally, the use of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol as a tool for studying transcriptional regulation and cancer biology is an area of ongoing research.
Scientific Research Applications
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been extensively studied for its potential as a cancer therapy. CDK7 and CDK12 play a crucial role in transcriptional regulation, and their dysregulation is implicated in many types of cancer. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol selectively inhibits CDK7 and CDK12, leading to a decrease in transcriptional activity and cell proliferation. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to be effective against a variety of cancer cell lines, including breast, lung, and pancreatic cancer.
properties
IUPAC Name |
4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20(2)14-7-5-13(6-8-14)18-17-19-16(11-22-17)12-3-9-15(21)10-4-12/h3-11,21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHMUVSZJIJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![methyl 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4732542.png)

![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)


![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732569.png)

![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)

![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)
